1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone 1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone
Brand Name: Vulcanchem
CAS No.: 150779-67-2
VCID: VC21119124
InChI: InChI=1S/C55H71Cl4N5O4S/c1-9-13-14-15-16-17-18-19-20-21-22-27-48(65)60-38-29-30-40(57)44(35-38)61-51-50(53(67)64(63-51)49-41(58)33-37(56)34-42(49)59)69-47-26-24-23-25-43(47)62-52(66)45(10-2)68-46-31-28-36(54(5,6)11-3)32-39(46)55(7,8)12-4/h23-26,28-35,45,61,63H,9-22,27H2,1-8H3,(H,60,65)(H,62,66)
SMILES: CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N=C2C(C(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)SC4=CC=CC=C4NC(=O)C(CC)OC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC
Molecular Formula: C55H71Cl4N5O4S
Molecular Weight: 1040.1 g/mol

1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone

CAS No.: 150779-67-2

Cat. No.: VC21119124

Molecular Formula: C55H71Cl4N5O4S

Molecular Weight: 1040.1 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone - 150779-67-2

Specification

CAS No. 150779-67-2
Molecular Formula C55H71Cl4N5O4S
Molecular Weight 1040.1 g/mol
IUPAC Name N-[3-[[4-[2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]phenyl]sulfanyl-3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]amino]-4-chlorophenyl]tetradecanamide
Standard InChI InChI=1S/C55H71Cl4N5O4S/c1-9-13-14-15-16-17-18-19-20-21-22-27-48(65)60-38-29-30-40(57)44(35-38)61-51-50(53(67)64(63-51)49-41(58)33-37(56)34-42(49)59)69-47-26-24-23-25-43(47)62-52(66)45(10-2)68-46-31-28-36(54(5,6)11-3)32-39(46)55(7,8)12-4/h23-26,28-35,45,61,63H,9-22,27H2,1-8H3,(H,60,65)(H,62,66)
Standard InChI Key MEHBJTODIWYWAZ-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2SC3=CC=CC=C3NC(=O)C(CC)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC)C5=C(C=C(C=C5Cl)Cl)Cl
SMILES CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N=C2C(C(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)SC4=CC=CC=C4NC(=O)C(CC)OC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC
Canonical SMILES CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=C(C(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)SC4=CC=CC=C4NC(=O)C(CC)OC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator